

# Commercial Sourcing and Technical Guide: Fmoc-D-4-Pal-OH

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## Compound of Interest

Compound Name: *Fmoc-D-4-Pal-OH*

Cat. No.: *B2389017*

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For researchers, scientists, and drug development professionals utilizing non-canonical amino acids, Fmoc-D-4-pyridylalanine (**Fmoc-D-4-Pal-OH**) is a critical building block for peptide synthesis. This guide provides an in-depth overview of its commercial availability, key technical data, and a detailed protocol for its application in solid-phase peptide synthesis (SPPS).

## Commercial Suppliers and Specifications

**Fmoc-D-4-Pal-OH** is available from several reputable chemical suppliers. The following table summarizes the key quantitative data provided by these vendors to facilitate easy comparison for procurement and experimental planning.

Supplier	Purity	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Storage Conditions
AdooQ Bioscience	>99% (HPLC) [1]	C <sub>23</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>	388.42	205528-30-9	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).
Advanced ChemTech	Not specified	C <sub>23</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>	388.42	205528-30-9	Not specified
MedChemExpress	99.29%[2]	C <sub>23</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>	388.42[3]	205528-30-9[3]	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).[3][4]
ChemScene	≥98%[5]	C <sub>23</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>	388.42[5]	205528-30-9[5]	4°C[5]
Aaptec	Not specified	C <sub>23</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>	388.4[6]	205528-30-9[6]	Not specified
BLD Pharm	Not specified	C <sub>23</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>	388.42[7]	169555-95-7	Sealed in dry, room temperature. [7]

Note on Solubility: MedChemExpress provides detailed solubility data. In DMSO, it is soluble at 31.25 mg/mL (80.45 mM) with ultrasonic warming to 60°C.<sup>[3][4]</sup> For in vivo applications, various solvent systems are suggested, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of at least 2.08 mg/mL.<sup>[4]</sup>

## Experimental Protocol: Incorporation of Fmoc-D-4-Pal-OH via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized yet detailed protocol for the incorporation of **Fmoc-D-4-Pal-OH** into a peptide sequence using manual or automated Fmoc-based SPPS. This protocol assumes a starting resin, such as a Rink Amide or Wang resin, with the initial amino acid already attached.

### Materials:

- **Fmoc-D-4-Pal-OH**
- Peptide synthesis grade N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) and HOBT (Hydroxybenzotriazole).
- Base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
- Peptide synthesis vessel and shaker/rocker

### Methodology:

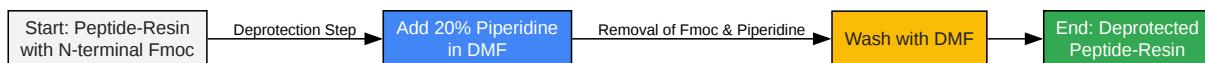
- Resin Swelling:
  - Place the peptide-resin in the reaction vessel.

- Wash the resin with DMF (3 x 5 mL per gram of resin).
- Swell the resin in DMF for at least 30-60 minutes.
- Fmoc Deprotection:
  - Drain the DMF from the swelled resin.
  - Add a solution of 20% piperidine in DMF to the resin.
  - Agitate the mixture for 3-5 minutes. Drain.
  - Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc protecting group.[\[8\]](#)
  - Drain the piperidine solution.
  - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling (Incorporation of **Fmoc-D-4-Pal-OH**):
  - Activation: In a separate vial, dissolve **Fmoc-D-4-Pal-OH** (3-5 equivalents relative to the resin substitution), HBTU (or DIC/HOBt), and DIPEA in a minimal amount of DMF. The solution should be allowed to pre-activate for a few minutes.
  - Coupling: Add the activated **Fmoc-D-4-Pal-OH** solution to the deprotected peptide-resin in the reaction vessel.
  - Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin test (Kaiser test) to check for the presence of free primary amines.
  - Once the coupling is complete (ninhydrin test is negative), drain the coupling solution.
  - Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
- Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
- Final Fmoc Deprotection:
  - After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
  - Wash the final peptide-resin with DMF, followed by DCM, and then methanol.
  - Dry the resin under vacuum.
  - Treat the resin with a cleavage cocktail appropriate for the resin and any side-chain protecting groups present in the peptide. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
  - After cleavage, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

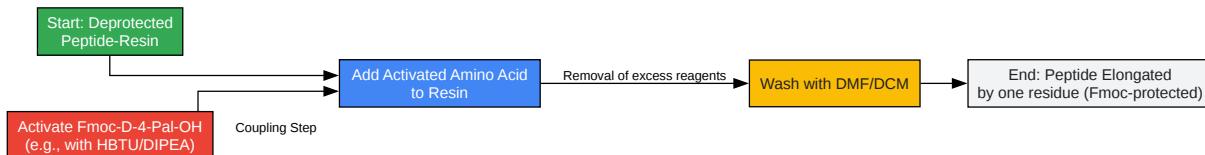
## Visualizing the Workflow

The following diagrams illustrate the key logical steps in the incorporation of an Fmoc-protected amino acid during solid-phase peptide synthesis.



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Caption: Fmoc deprotection workflow in SPPS.



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Caption: Amino acid coupling workflow in SPPS.

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## References

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- To cite this document: BenchChem. [Commercial Sourcing and Technical Guide: Fmoc-D-4-Pal-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2389017#commercial-suppliers-of-fmoc-d-4-pal-oh>

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